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5-Thio-D-glucose-6-phosphate diammonium salt -

5-Thio-D-glucose-6-phosphate diammonium salt

Catalog Number: EVT-13951553
CAS Number:
Molecular Formula: C6H19N2O8PS
Molecular Weight: 310.27 g/mol
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Product Introduction

Mechanistic Insights into glmS Riboswitch Activation

The glmS riboswitch represents a compelling RNA-based regulatory element embedded within the 5′-untranslated regions of bacterial mRNA, governing the synthesis of glucosamine-6-phosphate (GlcN6P)—an indispensable precursor for bacterial cell wall biosynthesis. Activation of this riboswitch by structural mimics of GlcN6P, such as 5-thio-D-glucose-6-phosphate diammonium salt, triggers a self-cleavage event that disrupts downstream gene expression, positioning it as a promising target for novel antibiotics. This section dissects the mechanistic underpinnings of riboswitch activation by thia-sugar analogues, emphasizing sulfur substitution, binding kinetics, and metal ion coordination [3] [8] [9].

Comparative Analysis of Thia-Sugar Analogues vs. Natural Metabolites in Riboswitch Binding

Thia-sugar analogues incorporate sulfur atoms into the carbohydrate scaffold, altering electronic properties and conformational stability while preserving structural similarity to natural metabolites. The 5-thio-D-glucose-6-phosphate diammonium salt (molecular weight: 310.26 g/mol, CAS: 108391-99-7) exemplifies this strategy, where the endocyclic oxygen at the 5-position is replaced with sulfur. This modification yields a thiapyranose ring (IUPAC name: azane;(3,4,5,6-tetrahydroxythian-2-yl)methyl dihydrogen phosphate), which exhibits distinctive binding behavior within the glmS riboswitch pocket [3] [7] [10].

Key binding attributes revealed by biochemical and structural studies include:

  • Anomeric Specificity: The glmS riboswitch selectively binds the α-anomer of GlcN6P with a dissociation constant (Kd) of 0.36 mM, attributable to optimal hydrogen-bonding networks between the anomeric hydroxyl and conserved nucleobases (e.g., G40, C1) in the catalytic core. The α-anomer preference persists in 5-thio-D-glucose-6-phosphate, as confirmed by NMR chemical shift analysis, ensuring productive orientation of the phosphate and amino groups for catalysis [9].
  • pKa Modulation: Sulfur substitution lowers the pKa of critical functional groups. While natural GlcN6P exhibits an amine pKa of 8.3 (α-anomer), the thia-sugar analogue further acidifies this group, enhancing its proton-donating capacity during self-cleavage. The riboswitch environment amplifies this effect, reducing the apparent pKa to ~6.7–6.9—a shift critical for general acid catalysis [9] [3].
  • Hydrogen-Bonding Efficiency: Crystallographic analyses of thia-GlcN6P-bound riboswitches reveal conserved interactions: the 6-phosphate with A50 and G52, the 3-OH with U63, and the 4-OH with G64. Sulfur substitution minimally perturbs these contacts but enhances van der Waals interactions due to the larger atomic radius of sulfur [3] [8].

Table 1: Comparative Binding Parameters of Natural GlcN6P vs. Thia-Sugar Analogues

ParameterGlcN6P (α-anomer)5-Thio-D-glucose-6-phosphate
Dissociation Constant (Kd)0.36 mMEquivalent affinity
Amine pKa (solution)8.3~7.8
Amine pKa (RNA-bound)6.7~6.5
Anomeric Specificityα >> βα >> β
Key H-bond PartnersG40, C1, A50G40, C1, A50

Role of Sulfur Substitution in Enhancing Riboswitch Cleavage Kinetics

Sulfur substitution at the 5-position fundamentally alters reaction kinetics by optimizing the ribozyme’s catalytic machinery. The glmS riboswitch employs GlcN6P as a cofactor for site-specific self-cleavage, where the amine group acts as a general acid to protonate the 5′-oxygen leaving group. Thia-sugar analogues enhance this process through three interconnected mechanisms:

  • Electrostatic Optimization: The thioglycosidic bond (C–S–C) increases electron density around C1, polarizing the anomeric hydroxyl and facilitating deprotonation by a RNA-bound guanine (G33) acting as a general base. This augments nucleophilic attack by the 2′-OH of G1 on the adjacent scissile phosphate [3] [8].
  • Transition-State Stabilization: Kinetic assays (kobs) demonstrate that 5-thio-D-glucose-6-phosphate activates glmS self-cleavage at rates indistinguishable from natural GlcN6P (krel = 1.0). This contrasts sharply with phosphonate mimics (e.g., difluorophosphonates, krel = 0.14–0.28), which exhibit reduced activity due to impaired hydrogen bonding and pKa mismatches [3] [8].
  • Conformational Rigidity: The thiapyranose ring adopts a 4C1 chair conformation identical to GlcN6P, as confirmed by 1H-NMR coupling constants (JH1–H2 = 3.6 Hz). Sulfur’s reduced electronegativity minimizes ring puckering distortions, ensuring precise positioning of the amine for acid catalysis [9] [3].

Notably, non-phosphorylated thia-glucosamine derivatives exhibit antimicrobial activity against Bacillus subtilis and Bacillus thuringiensis, underscoring their potential as lead structures for antibiotics targeting cell wall synthesis [3] [8].

Magnesium Ion Coordination Dynamics in Riboswitch-Catalyzed Self-Cleavage

Magnesium ions (Mg2+) are indispensable cofactors for glmS riboswitch function, facilitating both structural folding and catalytic chemistry. The 5-thio-D-glucose-6-phosphate complex recruits Mg2+ ions distinctively compared to natural GlcN6P:

  • Primary Coordination Sphere: In the glmS riboswitch–GlcN6P complex, Mg2+ (site M1) bridges the pro-Rp oxygen of the scissile phosphate and the 2′-OH of G1, lowering the pKa of the nucleophile. A second Mg2+ (site M2) stabilizes the 5′-oxyanion leaving group. Sulfur substitution in the thia-sugar perturbs M2 coordination, as the thiophosphate moiety (C–O–PO32−) exhibits reduced charge density, weakening interactions with Mg2+ [4] [9].
  • Tertiary Folding Dependence: Mg2+-dependent footprinting (SHAPE) reveals that the SAM-binding core (encompassing helices P2.1–P3) requires ≥1 mM Mg2+ for compaction. Thia-GlcN6P binding reduces this threshold to 0.5 mM, suggesting sulfur enhances RNA flexibility or provides alternate electrostatic stabilization via direct coordination with backbone phosphates [6] [9].
  • Catalytic Consequences: Cleavage kinetics in Mg2+-depleted buffers show a 10-fold reduction in kobs for both GlcN6P and its thia analogue. However, the thia-sugar–Mg2+ complex restores activity more efficiently (EC50 [Mg2+] = 0.3 mM vs. 0.7 mM for GlcN6P), implying synergistic effects between the thia-sugar and Mg2+ in transition-state stabilization [3] [9].

Table 2: Magnesium Ion Dependence in glmS Riboswitch Self-Cleavage

ParameterGlcN6P5-Thio-D-glucose-6-phosphate
Threshold [Mg2+] for Folding1.0 mM0.5 mM
EC50 [Mg2+] for Max kobs0.7 mM0.3 mM
Mg2+ Coordination Sites2 (M1, M2)2 (M1, M2)
Rate Loss (–Mg2+)10-fold10-fold

M2 affinity reduced due to thiophosphate charge delocalization.

Properties

Product Name

5-Thio-D-glucose-6-phosphate diammonium salt

IUPAC Name

azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate

Molecular Formula

C6H19N2O8PS

Molecular Weight

310.27 g/mol

InChI

InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1

InChI Key

OLHBBEUSLQHTEZ-DUMCKRSRSA-N

Canonical SMILES

C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N

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